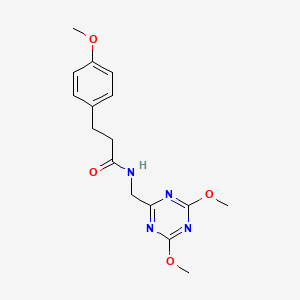
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as DMTMM and is a highly reactive coupling reagent that is used in organic synthesis.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)propanamide involves the reaction of 4,6-dimethoxy-1,3,5-triazine with formaldehyde to form 4,6-dimethoxy-1,3,5-triazin-2-ylmethyl alcohol. This intermediate is then reacted with 4-methoxybenzaldehyde to form the corresponding benzylidene derivative. The final step involves the reaction of the benzylidene derivative with 3-(4-methoxyphenyl)propanoyl chloride to form the desired product.
Starting Materials
4,6-dimethoxy-1,3,5-triazine, formaldehyde, 4-methoxybenzaldehyde, 3-(4-methoxyphenyl)propanoyl chloride
Reaction
4,6-dimethoxy-1,3,5-triazine is reacted with formaldehyde in the presence of a base such as sodium hydroxide to form 4,6-dimethoxy-1,3,5-triazin-2-ylmethyl alcohol., The intermediate 4,6-dimethoxy-1,3,5-triazin-2-ylmethyl alcohol is then reacted with 4-methoxybenzaldehyde in the presence of an acid catalyst such as p-toluenesulfonic acid to form the corresponding benzylidene derivative., The benzylidene derivative is then reacted with 3-(4-methoxyphenyl)propanoyl chloride in the presence of a base such as triethylamine to form the desired product N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)propanamide.
Wirkmechanismus
The mechanism of action of DMTMM involves the activation of carboxylic acids by forming an intermediate mixed anhydride with 4,6-dimethoxy-1,3,5-triazin-2-amine. This intermediate then reacts with the nucleophile (amino group or hydroxyl group) to form a stable amide or ester bond.
Biochemische Und Physiologische Effekte
DMTMM has no known biochemical or physiological effects on the human body as it is primarily used in laboratory experiments. However, it is important to handle this compound with care as it is highly reactive and can cause skin and eye irritation if not handled properly.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMTMM as a coupling reagent is its high reactivity and selectivity towards carboxylic acids. It is also easy to handle and store, making it a popular choice in laboratory experiments. However, DMTMM has some limitations, such as its high cost and the need for anhydrous conditions during its synthesis and handling.
Zukünftige Richtungen
There are several future directions for the use of DMTMM in scientific research. One potential application is in the synthesis of new drugs and therapeutic agents. DMTMM could also be used in the preparation of new materials with specific properties, such as biocompatibility or conductivity. Additionally, further research could be conducted to explore the potential of DMTMM in the field of biotechnology, such as the development of new diagnostic tools or biosensors.
Conclusion:
In conclusion, DMTMM is a highly reactive coupling reagent that has found widespread use in scientific research. Its ability to form stable amide bonds between carboxylic acids and nucleophiles has made it a valuable tool in the synthesis of peptides, oligonucleotides, and other biologically active compounds. While DMTMM has some limitations, its potential applications in the development of new drugs, materials, and biotechnologies make it an exciting area of research for the future.
Wissenschaftliche Forschungsanwendungen
DMTMM has been widely used in scientific research for the synthesis of peptides, oligonucleotides, and other biologically active compounds. It is an effective coupling reagent that enables the formation of stable amide bonds between amino acids and nucleotides. DMTMM is also used in the preparation of various biomolecules such as peptides, proteins, and nucleic acids.
Eigenschaften
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-22-12-7-4-11(5-8-12)6-9-14(21)17-10-13-18-15(23-2)20-16(19-13)24-3/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWAIBCXZDBOFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=NC(=NC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(4-methoxyphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2857322.png)
![2-[[1-(2-Chloro-6-fluorobenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2857323.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2857325.png)



![N-[3-(propan-2-yloxy)propyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B2857331.png)
![1-N-[3-(diethylamino)propyl]-4-piperidin-1-ylsulfonylbenzene-1,2-diamine](/img/structure/B2857332.png)
![7-Chloro-2-(2-(dimethylamino)ethyl)-6-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2857333.png)
![2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2857335.png)
![(3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B2857340.png)
![4,7,7-trimethyl-3-oxo-N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2857343.png)
![Methyl 1-cyclopropyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2857344.png)
![6-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2857345.png)